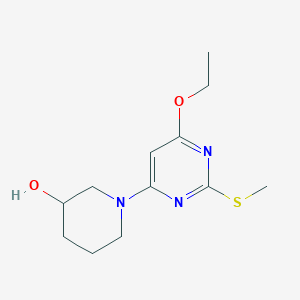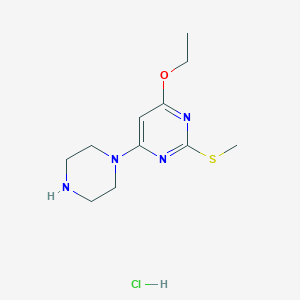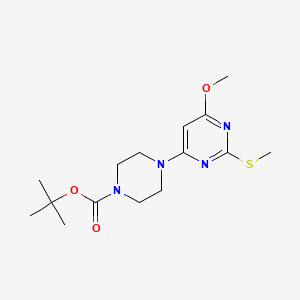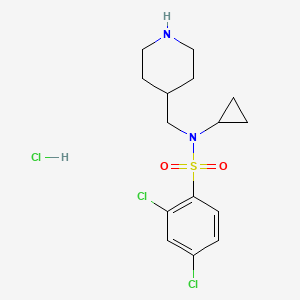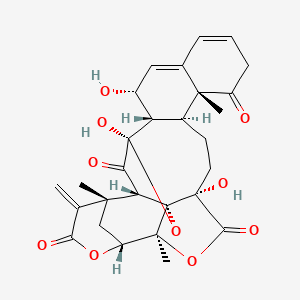
Isophysalin A
Overview
Description
Isophysalin A is a physalin with alpha and beta unsaturated ketone components . It binds to GSH and targets multiple cysteine residues on IKKβ . This compound also inhibits inducible NO synthase (iNOS) and nitric oxide (NO) production, showing anti-inflammatory activity .
Molecular Structure Analysis
This compound has a complex structure with a molecular formula of C28H30O10 . It is a physalin with alpha and beta unsaturated ketone components .Chemical Reactions Analysis
This compound binds to GSH and targets multiple cysteine residues on IKKβ . It also inhibits inducible NO synthase (iNOS) and nitric oxide (NO) production .Physical And Chemical Properties Analysis
This compound is a complex compound with a molecular formula of C28H30O10 . It appears as an orange-yellow crystalline solid . It is soluble in common organic solvents such as ethanol, dichloromethane, and ether .Scientific Research Applications
Inhibition of Breast Cancer Stem Cells
Isophysalin A has been found to inhibit the stemness of breast cancer cells, potentially through the Stat3 and IL-6 signaling pathways. This was demonstrated in a study where this compound reduced cell proliferation, colony formation, cell migration, cancer stem cell (CSC) formation, and mammosphere proliferation in breast cancer stem cells (BCSCs). It also increased BCSC apoptosis and decreased the subpopulation of CD44^high/CD24^low cells. The study suggests this compound as a potential natural inhibitor of BCSCs (Ko, Choi, Kim, & Lee, 2023).
Pharmacokinetics and Stability Studies
A study on the pharmacokinetics and stability of physalins, including this compound, highlighted the importance of understanding their behavior in biological systems. This research developed a method for the simultaneous quantification of six physalins, including this compound, in rat plasma and intestinal bacteria. The study provides insights into the absorption and transformation of these compounds in living organisms, which is crucial for their potential therapeutic applications (Zheng et al., 2018).
Antileishmanial Activity
This compound, along with other physalins, was identified in a study focusing on Physalis minima. These compounds exhibited significant in vitro leishmanicidal activities against promastigotes of Leishmania major, indicating the potential of this compound in treating parasitic infections (Choudhary et al., 2005).
Chemopreventive Potential
Research on the constituents of Physalis minima, including this compound, highlighted their potential as chemopreventive agents. This study demonstrated the quinone reductase (QR) inducing activity of this compound, suggesting its role in the body's defense against carcinogens. This compound was identified as a significant QR inducing agent, indicating its possible use in cancer prevention (Men et al., 2016).
Role in Inflammation and Immune Response
This compound was also studied for its effects on inflammation and immune responses. It has been shown to possess properties that modify key cellular processes, such as the regulation of signaling pathways. This includes the potential to act as Michael reaction acceptors, which could have implications for anti-inflammatory therapies (Ji et al., 2012).
Mechanism of Action
Isophysalin A acts as a potent cancer stem cell inhibitor . It inhibits cell proliferation, colony formation, cell migration, CSC formation, and mammosphere proliferation and increases BCSC apoptosis . It also reduces the DNA binding of Stat3 and the total and nuclear protein expression levels of Stat3 and phosphorylated Stat3 .
Safety and Hazards
Properties
IUPAC Name |
(1S,2S,3R,5R,6S,7R,14R,15S,18S,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O10/c1-12-21(32)36-17-11-23(12,2)19-20(31)27(35)18-14(24(3)13(10-15(18)29)6-5-7-16(24)30)8-9-26(34)22(33)37-25(17,4)28(19,26)38-27/h5-6,10,14-15,17-19,29,34-35H,1,7-9,11H2,2-4H3/t14-,15+,17+,18-,19-,23+,24-,25-,26+,27+,28-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACVUYYDSXFEJW-HFEQLSJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3(C45C1C(=O)C(O4)(C6C(CCC5(C(=O)O3)O)C7(C(=O)CC=CC7=CC6O)C)O)C)OC(=O)C2=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@H]([C@]3([C@]45[C@H]1C(=O)[C@](O4)([C@H]6[C@H](CC[C@]5(C(=O)O3)O)[C@]7(C(=O)CC=CC7=C[C@H]6O)C)O)C)OC(=O)C2=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B3027628.png)
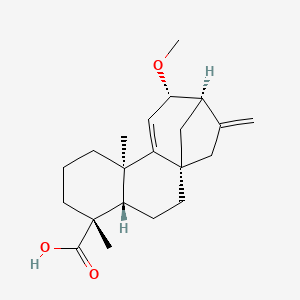
![tert-Butyl ((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-2-yl)methyl)carbamate](/img/structure/B3027633.png)
![2-(3-Methylpiperazin-1-yl)benzo[d]oxazole hydrochloride](/img/structure/B3027636.png)

![1-(Benzo[d]isothiazol-3-yl)piperidin-4-ol](/img/structure/B3027638.png)
